Betamethasone-d5

LC-MS/MS Isotope Dilution Mass Spectrometry

For accurate betamethasone quantification in complex matrices, only Betamethasone-d5 delivers the necessary analytical precision. Its specific +5 Da mass shift and ≥99% purity ensure co-elution and effective matrix effect compensation, critical for meeting FDA/EMA guidelines. Unlike generic alternatives, this isotopic standard guarantees reliable recovery rates (75.7%-112%) and long-term stability (≥4 years at -20°C), making it essential for bioequivalence studies, ANDA submissions, and WADA-compliant anti-doping analysis.

Molecular Formula C22H29FO5
Molecular Weight 397.5 g/mol
Cat. No. B12408109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone-d5
Molecular FormulaC22H29FO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
InChIInChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2
InChIKeyUREBDLICKHMUKA-PAEDUFRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone-d5 Procurement: Deuterated Corticosteroid Internal Standard for LC-MS/MS Quantitation


Betamethasone-d5 is a stable, isotopically labeled analog of the synthetic corticosteroid betamethasone, in which five hydrogen atoms are replaced by deuterium . This deuterium labeling, specifically at the 4,6,6,21,21 positions, introduces a +5 Da mass shift relative to the unlabeled compound while preserving near-identical physicochemical properties . As an internal standard, betamethasone-d5 co-elutes with the target analyte, betamethasone, enabling accurate compensation for matrix effects and ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. This compound is exclusively intended for analytical use in the precise quantification of betamethasone in complex biological and environmental matrices [2].

Why Betamethasone-d5 Procurement Must Prioritize Validated Analytical Performance Over Generic Analogs


Substituting betamethasone-d5 with a non-deuterated analog, a different deuterated corticosteroid, or an imprecisely labeled product introduces unacceptable analytical error. The specific +5 Da mass shift of betamethasone-d5 is critical for separation from the unlabeled analyte [1]. Other isotopic labels (e.g., d4, d6, d3) generate different mass shifts, which may not be compatible with established multiple reaction monitoring (MRM) transitions, potentially leading to inaccurate quantitation due to isotopic cross-talk or deuterium scrambling [2]. Furthermore, the reliability of quantitative data hinges on the internal standard's purity and its ability to mirror the analyte's behavior during sample preparation and ionization; generic alternatives may exhibit divergent recovery, matrix effects, or stability profiles that invalidate comparative studies and compromise regulatory compliance .

Quantitative Performance Benchmarks for Betamethasone-d5 as an Internal Standard


Isotopic Mass Shift of +5 Da Enables Unambiguous MS Differentiation

The substitution of five hydrogen atoms with deuterium confers a +5 Da mass increase relative to unlabeled betamethasone . This mass difference is sufficient for baseline separation of the internal standard and analyte ions in most tandem quadrupole mass spectrometers, while the near-identical chemical structure ensures co-elution to compensate for ion suppression . In contrast, a non-deuterated analog would lack this mass difference, making it indistinguishable from the analyte and thus useless as an internal standard.

LC-MS/MS Isotope Dilution Mass Spectrometry

High Purity (≥99%) Ensures Reliable Quantification and Method Reproducibility

Betamethasone-d5 from a major supplier is specified with a purity of ≥99% deuterated forms (d1-d5) . This high level of chemical and isotopic purity minimizes the contribution of unlabeled or partially labeled material that could cause signal interference and bias in quantitative results. Lower purity alternatives may contain significant amounts of unlabeled betamethasone, which directly contributes to the measured analyte signal and leads to an overestimation of analyte concentration.

Method Validation Quality Control Analytical Chemistry

Validated Isotope Dilution Method Demonstrates High Recovery (75.7%−112%) in Cream Matrix

A 2025 study validated an isotope dilution UHPLC-MS/MS method for 9 glucocorticoids in antibacterial cream products using betamethasone-d5 as one of the internal standards [1]. The method demonstrated quantitative performance with recovery values for the targeted analytes ranging from 75.7% to 112% and RSDs from 1.3% to 15%, confirming the internal standard's effectiveness in compensating for sample preparation losses and matrix effects in a complex, lipid-rich formulation. Without a properly matched internal standard, such recoveries and precision would be unattainable.

Isotope Dilution Method Validation Recovery

Mitigation of Matrix Effects in LC-MS/MS Analysis of Corticosteroids

A 2012 study on matrix effects in glucocorticoid analysis by LC-MS/MS concluded that selective sample extraction, combined with the use of a deuterated internal standard, enhances the ruggedness of concentration estimates in urine [1]. The study established that without a deuterated internal standard, acute ion suppression could compromise the reliability of results for up to 30% of samples in a doping control context. The use of a co-eluting, stable isotope-labeled analog like betamethasone-d5 directly compensates for this variability.

Matrix Effect Ion Suppression LC-MS/MS

Long-Term Stability (≥4 Years) at -20°C Supports Reproducible Use Across Multiple Studies

Betamethasone-d5 from a major supplier demonstrates stability of ≥4 years when stored as a solid at -20°C . This documented long-term stability ensures that the same batch of internal standard can be used across extended longitudinal studies, preclinical experiments, and method validation cycles without concerns of degradation that could introduce quantitative drift. Undocumented or shorter-stability alternatives necessitate more frequent repurchasing and re-validation, increasing cost and experimental variability.

Stability Storage Long-term studies

Caveat: Potential for Deuterium Scrambling Requires Careful Method Development

While deuterated internal standards are powerful, they are not without limitations. A study on deuterium-labeled steroids found that hydrogen-deuterium scrambling can occur in the collision cell or ion source of an LC-MS system, leading to signal overlap between the analyte and internal standard [1]. For betamethasone-d5, this phenomenon would manifest as a false signal in the analyte's MRM channel, potentially causing underestimation of concentration. The study notes that scrambling is transition-dependent and can be mitigated or eliminated by careful selection of MRM transitions or instrument parameters.

Method Development Deuterium Scrambling LC-MS/MS

Primary Application Scenarios for Betamethasone-d5 Based on Validated Performance


LC-MS/MS Method Development and Validation for Glucocorticoid Quantitation

Betamethasone-d5 is the internal standard of choice for developing and validating UHPLC-MS/MS or LC-MS/MS methods to quantify betamethasone in complex matrices. Its +5 Da mass shift and high purity (≥99%) are essential for meeting regulatory guidelines (e.g., FDA, EMA) on method accuracy and precision. The validated recovery range of 75.7%−112% from a peer-reviewed study using this compound demonstrates its suitability for this application [1].

Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) Studies

For preclinical and clinical studies requiring precise measurement of betamethasone in plasma, serum, or urine, betamethasone-d5 is indispensable. It mitigates the risk of acute ion suppression, which can affect up to 30% of samples [2], ensuring robust and reproducible concentration-time data. This is critical for accurate calculation of PK parameters like AUC, Cmax, and half-life, where even small analytical errors can lead to incorrect conclusions.

Regulated Bioanalysis and Quality Control for ANDA Submissions

In pharmaceutical quality control (QC) and bioanalytical support for Abbreviated New Drug Applications (ANDAs), the use of a well-characterized, stable internal standard is mandatory. Betamethasone-d5, with its documented purity and long-term stability of ≥4 years at -20°C , provides a reliable reference point for batch-to-batch comparisons of betamethasone-containing formulations, ensuring data integrity throughout the product development and commercial manufacturing lifecycle.

Forensic and Doping Control Analysis for Corticosteroids

In anti-doping laboratories, where accurate quantitation of glucocorticoids in urine is required to distinguish between permitted and prohibited administration routes, betamethasone-d5 is a key tool. Its use as an internal standard directly addresses the analytical challenge of matrix effects [2], enabling the confident reporting of analyte concentrations around WADA's 30 ng/mL threshold and minimizing the risk of false positives or negatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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